molecular formula C8H15NO2 B13217336 4-(Ethoxymethyl)piperidin-2-one

4-(Ethoxymethyl)piperidin-2-one

Cat. No.: B13217336
M. Wt: 157.21 g/mol
InChI Key: HSUVAYFXUTWZNJ-UHFFFAOYSA-N
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Description

4-(Ethoxymethyl)piperidin-2-one is a piperidone-based chemical building block of interest in medicinal chemistry and organic synthesis. Piperidone and piperidine derivatives are privileged structural motifs found in more than twenty classes of pharmaceuticals and are considered one of the most important synthetic fragments for designing drugs . The piperidone core, especially 4-piperidone, is a versatile scaffold for creating biologically active compounds . This compound serves as a key synthetic intermediate. The 2-piperidone (δ-lactam) moiety is a precursor for polymer chemistry, as 2-piperidone can be polymerized to form polyamides with high thermal stability . In drug discovery, the 4-piperidone structure is a well-known precursor to 4-aminopiperidines, which are present in various therapeutic agents . Furthermore, 3,5-bis(ylidene)-4-piperidone scaffolds are established as curcumin mimics, exhibiting a diverse range of bio-properties including antiproliferative, anti-inflammatory, and antioxidant activities . The ethoxymethyl side chain at the 4-position contributes to the molecule's properties and can influence its solubility and metabolic profile. Researchers can utilize this compound to develop novel substances or as a standard in analytical studies. Please note that this product is for research purposes and is not intended for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

4-(ethoxymethyl)piperidin-2-one

InChI

InChI=1S/C8H15NO2/c1-2-11-6-7-3-4-9-8(10)5-7/h7H,2-6H2,1H3,(H,9,10)

InChI Key

HSUVAYFXUTWZNJ-UHFFFAOYSA-N

Canonical SMILES

CCOCC1CCNC(=O)C1

Origin of Product

United States

Chemical Reactivity and Transformations of 4 Ethoxymethyl Piperidin 2 One

Reactions Involving the Piperidin-2-one Lactam Ring

The piperidin-2-one ring is a six-membered lactam, and its reactivity is dominated by the chemistry of the amide functional group within a cyclic framework.

The carbonyl carbon of the lactam in 4-(ethoxymethyl)piperidin-2-one is electrophilic and can undergo nucleophilic acyl substitution. However, due to the cyclic nature and the electron-donating effect of the nitrogen atom, lactams are generally less reactive towards nucleophiles than their acyclic amide counterparts. The stability of the ring system means that these reactions often require forcing conditions. Strong nucleophiles can attack the carbonyl group, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate can result in either the reformation of the starting material or, under certain conditions, ring opening.

The lactam ring of this compound can be opened through hydrolysis or aminolysis, typically under acidic or basic conditions.

Hydrolysis: In the presence of strong acids or bases and heat, the amide bond can be cleaved by water to yield 5-amino-4-(ethoxymethyl)pentanoic acid. Basic hydrolysis proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, followed by protonation steps to yield the corresponding amino acid salt. Acidic hydrolysis involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, facilitating attack by water.

Aminolysis: Reaction with primary or secondary amines can also lead to ring opening, forming a new amide bond with the attacking amine and resulting in a diamide (B1670390) derivative of the original piperidin-2-one structure.

The carbonyl group of the lactam can be reduced to a methylene (B1212753) group (-CH2-), which converts the this compound into the corresponding 4-(ethoxymethyl)piperidine. This transformation is typically achieved using powerful reducing agents that are capable of reducing amides. Common reagents for this purpose include lithium aluminum hydride (LiAlH4) and borane (B79455) complexes such as borane-tetrahydrofuran (B86392) (BH3-THF). The reaction proceeds via a complex mechanism that ultimately results in the complete removal of the carbonyl oxygen.

Reducing Agent Product General Conditions
Lithium Aluminum Hydride (LiAlH4)4-(Ethoxymethyl)piperidineAnhydrous ether or THF, followed by aqueous workup
Borane-Tetrahydrofuran (BH3-THF)4-(Ethoxymethyl)piperidineReflux in THF

This table presents common reducing agents for the transformation of the lactam carbonyl to a methylene group.

The carbon atoms alpha to the carbonyl group (C3 and C5) in this compound can be functionalized through the formation of an enolate or a related nucleophilic species. This typically requires a strong base, such as lithium diisopropylamide (LDA), to deprotonate one of the alpha-protons. The resulting enolate can then react with various electrophiles. For instance, alkylation can be achieved by treating the enolate with an alkyl halide. This allows for the introduction of new substituents at the C3 or C5 position of the piperidin-2-one ring, further diversifying the molecular structure.

Transformations of the Ethoxymethyl Side Chain

The ethoxymethyl side chain offers a site for chemical modification, primarily through the cleavage of the ether bond.

The ethyl ether linkage in the side chain can be cleaved to reveal a hydroxymethyl group, converting this compound into 4-(hydroxymethyl)piperidin-2-one. This transformation is a dealkylation reaction. Several reagents are commonly employed for the cleavage of alkyl ethers. Strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI) can be used, often at elevated temperatures. Lewis acids, such as boron tribromide (BBr3) or trimethylsilyl (B98337) iodide (TMSI), are also highly effective for cleaving ethers, often under milder conditions than strong protic acids.

Reagent Product General Conditions
Boron Tribromide (BBr3)4-(Hydroxymethyl)piperidin-2-oneAnhydrous solvent (e.g., CH2Cl2) at low temperatures
Hydrobromic Acid (HBr)4-(Hydroxymethyl)piperidin-2-oneAqueous solution with heating
Trimethylsilyl Iodide (TMSI)4-(Hydroxymethyl)piperidin-2-oneAnhydrous, non-protic solvent

This table outlines common reagents for the cleavage of the ethoxymethyl ether linkage.

Oxidation and Reduction Reactions of the Ethoxymethyl Group

The ethoxymethyl group at the 4-position of the piperidin-2-one ring is susceptible to both oxidation and reduction, leading to a variety of functionalized derivatives.

Oxidation:

The ether linkage, particularly the carbon atom adjacent to the ether oxygen, is the primary site for oxidation. While specific studies on this compound are not prevalent in the literature, the oxidation of similar ether compounds is well-documented. A common reaction is the autooxidation of ethers in the presence of atmospheric oxygen, which can lead to the formation of hydroperoxides. youtube.comyoutube.com This process is often slow and can result in explosive peroxide byproducts. youtube.comyoutube.com

More controlled oxidation can be achieved using specific reagents. For instance, oxidation of the carbon alpha to the ether oxygen can lead to the formation of an ester or, with further reaction, cleavage of the ether bond. While direct oxidation of the ethoxymethyl group to a formate (B1220265) ester is conceivable, a more common transformation involves cleavage to the corresponding alcohol, 4-(hydroxymethyl)piperidin-2-one, which can then be oxidized to an aldehyde or a carboxylic acid.

Reduction:

The ethoxymethyl group is generally stable to many reducing agents. However, under forcing conditions or with specific reagents, the ether bond can be cleaved. This typically involves the use of strong acids in combination with a reducing agent or catalytic hydrogenation under harsh conditions. For example, benzylic ethers can be cleaved by hydrogenation, a reaction that involves reduction at the benzylic position. youtube.com While the ethoxymethyl group is not benzylic, similar principles of reductive cleavage could be applied, potentially yielding 4-methylpiperidin-2-one (B2599872) and ethanol, though this would require significant activation.

A more synthetically useful transformation is the conversion of the ethoxymethyl group to other functionalities via an intermediate alcohol, which will be discussed in the following section.

Functional Group Interconversions on the Alkyl Chain

The ethoxymethyl group provides a handle for a variety of functional group interconversions, primarily proceeding through the initial cleavage of the ether to form 4-(hydroxymethyl)piperidin-2-one. biosynth.com This cleavage can be accomplished using reagents like boron tribromide or trimethylsilyl iodide.

Once the primary alcohol, 4-(hydroxymethyl)piperidin-2-one, is obtained, it can be converted into a range of other functional groups. fiveable.mevanderbilt.edu

Table 1: Potential Functional Group Interconversions of the 4-Hydroxymethyl Group

Starting MaterialReagent(s)ProductReaction Type
4-(Hydroxymethyl)piperidin-2-oneThionyl chloride (SOCl₂)4-(Chloromethyl)piperidin-2-oneConversion to Alkyl Halide
4-(Hydroxymethyl)piperidin-2-onePhosphorus tribromide (PBr₃)4-(Bromomethyl)piperidin-2-oneConversion to Alkyl Halide
4-(Hydroxymethyl)piperidin-2-oneSodium azide (B81097) (NaN₃) followed by reduction (e.g., H₂/Pd)4-(Aminomethyl)piperidin-2-oneConversion to Amine
4-(Chloromethyl)piperidin-2-oneSodium cyanide (NaCN)4-(Cyanomethyl)piperidin-2-oneNucleophilic Substitution
4-(Hydroxymethyl)piperidin-2-onePyridinium chlorochromate (PCC)Piperidin-2-one-4-carbaldehydeOxidation to Aldehyde
4-(Hydroxymethyl)piperidin-2-onePotassium permanganate (B83412) (KMnO₄)Piperidin-2-one-4-carboxylic acidOxidation to Carboxylic Acid

These transformations significantly expand the synthetic utility of this compound, allowing for the introduction of various substituents and the construction of more complex molecular architectures.

Electrophilic and Nucleophilic Reactivity Profile of this compound

The reactivity of this compound is characterized by the presence of both nucleophilic and electrophilic centers.

Nucleophilic Character:

The primary nucleophilic site is the nitrogen atom of the lactam. However, the lone pair of electrons on the nitrogen is delocalized by resonance with the adjacent carbonyl group, which significantly reduces its nucleophilicity compared to a simple secondary amine like piperidine (B6355638). ambeed.com Despite this, the nitrogen can still participate in reactions with strong electrophiles, such as alkylation or acylation, typically under basic conditions to deprotonate the N-H bond.

The oxygen atom of the ethoxymethyl group also possesses lone pairs of electrons and can act as a Lewis base, coordinating to Lewis acids or protons. This interaction can be the initial step in the cleavage of the ether linkage.

Electrophilic Character:

The most significant electrophilic center in the molecule is the carbonyl carbon of the lactam. This carbon is susceptible to attack by nucleophiles. The reactivity of the carbonyl group is typical of amides, which are generally less reactive towards nucleophiles than ketones or esters due to the electron-donating resonance effect of the nitrogen atom. Nevertheless, strong nucleophiles can react with the carbonyl group, potentially leading to ring-opening reactions under harsh conditions (e.g., strong acid or base hydrolysis).

The carbon atoms of the ethoxymethyl group can also exhibit electrophilic character, particularly the methylene carbon attached to the oxygen, which can be a site for nucleophilic substitution if a good leaving group is present (e.g., after conversion of the corresponding alcohol to a tosylate or halide).

Mechanistic Investigations of Key Reactions

While specific mechanistic studies on this compound are scarce, the general principles of reactivity for piperidinones and related lactams have been investigated, often employing computational methods.

Reaction Pathway Elucidation

For reactions involving the piperidine ring itself, such as C-H amination, mechanistic studies on related systems have proposed catalytic cycles involving metal complexes (e.g., copper or palladium) that proceed through various oxidation states of the metal. nih.govacs.org These studies often use techniques like kinetic isotope effect measurements and the isolation of reaction intermediates to support the proposed pathways. nih.gov

Transition State Analysis in Piperidinone Chemistry

Transition state theory is a powerful tool for understanding the kinetics and mechanisms of chemical reactions. numberanalytics.com Computational methods, such as Density Functional Theory (DFT), are frequently used to model the transition states of reactions involving piperidinone and other lactam structures. researchgate.net

These analyses provide insights into the geometry and energy of the transition state, which in turn helps to explain the observed reactivity and selectivity. For instance, in the hydrolysis of β-lactams, transition state calculations have been used to compare enzymatic and non-enzymatic reaction pathways, revealing differences in the transition state structure that account for the catalytic efficiency of enzymes. nih.gov

For a reaction such as the nucleophilic attack on the carbonyl group of this compound, transition state analysis would involve locating the saddle point on the potential energy surface corresponding to the formation of the tetrahedral intermediate. ucsb.edu The calculated activation energy would provide a quantitative measure of the reaction rate. Similarly, for functional group interconversions on the side chain, transition state analysis could be used to compare the feasibility of different reaction pathways.

Role of 4 Ethoxymethyl Piperidin 2 One As a Synthetic Building Block and Intermediate

Applications in the Construction of Complex Heterocyclic Systems

The piperidin-2-one core of 4-(Ethoxymethyl)piperidin-2-one serves as a robust scaffold for the synthesis of more elaborate heterocyclic systems. The presence of the nitrogen atom and the carbonyl group within the ring provides reactive sites for various cyclization and condensation reactions. For instance, the lactam functionality can be manipulated to form fused or spirocyclic structures, which are common motifs in biologically active natural products and synthetic drugs.

The ethoxymethyl group at the 4-position offers an additional point of chemical diversity. This flexible side chain can be modified or cleaved under specific reaction conditions, allowing for the introduction of other functional groups or the formation of new ring systems. This adaptability makes this compound a key starting material for creating diverse libraries of heterocyclic compounds for drug discovery and other applications.

Precursor to Structurally Diverse Piperidine (B6355638) Derivatives

This compound is a key precursor for a wide array of structurally diverse piperidine derivatives. google.comnih.gov The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. nih.gov The lactam ring of this compound can be reduced to the corresponding piperidine, while the ethoxymethyl group can be chemically transformed to introduce various substituents.

For example, the ether linkage in the ethoxymethyl group can be cleaved to yield a hydroxymethyl group, which can then be further oxidized or functionalized. Alternatively, the entire ethoxymethyl group can be replaced through nucleophilic substitution reactions at the 4-position of the piperidine ring. These transformations allow for the synthesis of a broad range of 4-substituted piperidines with tailored properties for specific biological targets.

Chiral Pool Synthesis Utilizing this compound

While specific examples of chiral pool synthesis utilizing enantiomerically pure this compound are not extensively documented in the readily available literature, the principle of using chiral building blocks to synthesize enantiomerically pure final products is a well-established strategy in organic synthesis. If an enantiomerically pure form of this compound were available, it could serve as a valuable chiral building block.

In such a scenario, the stereocenter at the 4-position would be preserved throughout the synthetic sequence, leading to the formation of optically active piperidine derivatives. This approach is highly desirable in drug development, as different enantiomers of a chiral drug often exhibit distinct pharmacological and toxicological profiles. The use of chiral piperidin-2-ones, in general, has been noted in the synthesis of bioactive molecules.

Integration into Multi-Step Organic Syntheses

The versatility of this compound makes it an ideal intermediate for integration into complex, multi-step organic syntheses. rsc.orgrsc.orgsyrris.jp Its stability under a variety of reaction conditions allows it to be carried through several synthetic steps without decomposition. The functional groups present in the molecule—the lactam and the ethoxymethyl substituent—can be selectively manipulated at different stages of a synthesis.

This selective reactivity is crucial for the efficient construction of complex target molecules. For example, the lactam nitrogen can be protected while other parts of the molecule are modified, and then deprotected at a later stage for further functionalization. This strategic use of this compound as a reliable and adaptable building block is a testament to its importance in modern organic synthesis.

Computational and Theoretical Studies on 4 Ethoxymethyl Piperidin 2 One

Spectroscopic Property Predictions (Theoretical)

Predicted Nuclear Magnetic Resonance (NMR) Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for structure elucidation. Theoretical calculations, primarily using Density Functional Theory (DFT), can predict the ¹H and ¹³C NMR chemical shifts of a molecule with a high degree of accuracy. These predictions are crucial for assigning experimental spectra, especially for complex structures, and for understanding how electronic environments influence the magnetic shielding of atomic nuclei.

While specific theoretical NMR data for 4-(Ethoxymethyl)piperidin-2-one is not extensively documented in publicly available literature, studies on analogous 4-substituted piperidine (B6355638) derivatives demonstrate the methodology. For instance, a theoretical NMR study on 4-(1-pyrrolidinyl)piperidine (B154721) was conducted using the DFT/6-311++G(d,p)//6-31G(d) level of theory to calculate ¹H, ¹³C, and ¹⁵N chemical shifts for its stable conformers. researchgate.net Such studies have shown that the molecular geometry and the mole fractions of stable conformers are solvent-dependent, which in turn affects the NMR chemical shifts. researchgate.net

For this compound, a similar computational approach would involve:

Geometry Optimization: The three-dimensional structure of the molecule would be optimized to find its most stable conformation.

NMR Calculation: Using a method like Gauge-Including Atomic Orbital (GIAO), the magnetic shielding tensors for each nucleus would be calculated.

Chemical Shift Prediction: The calculated shielding values are then referenced against a standard (e.g., tetramethylsilane) to predict the chemical shifts.

The predicted chemical shifts would be highly sensitive to the conformation of the piperidin-2-one ring and the orientation of the ethoxymethyl substituent at the C4 position. It is anticipated that the protons and carbons of the ethoxy group and the piperidine ring would exhibit distinct signals, reflective of their unique electronic environments.

Table 1: Illustrative Predicted ¹³C and ¹H NMR Chemical Shifts for a 4-Substituted Piperidine Analog

AtomPredicted ¹³C Chemical Shift (ppm)Predicted ¹H Chemical Shift (ppm)
C2'50.82.95
C3'29.51.85 (ax), 1.35 (eq)
C4'59.22.50
C5'29.51.85 (ax), 1.35 (eq)
C6'50.82.95

Note: The data in this table is hypothetical and for illustrative purposes, based on general knowledge of piperidine NMR and is not from a specific computational study of this compound.

Theoretical Vibrational Frequencies (Infrared Spectroscopy)

Theoretical calculations are also employed to predict the vibrational frequencies of a molecule, which correspond to the absorption bands observed in its Infrared (IR) spectrum. These predictions are instrumental in assigning the various vibrational modes of the molecule, such as stretching, bending, and torsional motions.

For this compound, a computational analysis would likely be performed using DFT methods, which have been shown to be effective for calculating the vibrational spectra of piperidine and its derivatives. tandfonline.com The calculation would yield a set of vibrational frequencies and their corresponding intensities. A key feature in the predicted IR spectrum of this compound would be the characteristic C=O stretching frequency of the lactam ring, typically expected in the range of 1650-1690 cm⁻¹. Additionally, C-O-C stretching vibrations from the ethoxymethyl group and various C-H and N-H stretching and bending modes would be identified.

Table 2: Illustrative Predicted Vibrational Frequencies for a Piperidin-2-one Analog

Vibrational ModePredicted Frequency (cm⁻¹)Description
ν(N-H)~3400N-H stretching
ν(C=O)~1670C=O stretching (lactam)
δ(CH₂)~1450CH₂ scissoring
ν(C-O-C)~1100Asymmetric C-O-C stretching
γ(N-H)~750N-H out-of-plane bending

Note: The data in this table is hypothetical and for illustrative purposes, based on general knowledge of piperidinone IR spectra and is not from a specific computational study of this compound.

Reaction Pathway Modeling and Energetics

Computational chemistry provides a powerful lens through which to study reaction mechanisms, allowing for the modeling of reaction pathways and the calculation of associated energetics. This is particularly useful for understanding the synthesis of complex molecules like this compound.

The synthesis of 4-substituted piperidin-2-ones can be achieved through various synthetic routes, including the reduction of corresponding pyridones or cyclization reactions. dtic.milyoutube.com Reaction pathway modeling can be used to investigate the transition states and intermediates involved in these synthetic steps. By calculating the activation energies and reaction enthalpies, chemists can predict the feasibility of a proposed synthetic route and identify potential bottlenecks or side reactions.

For example, in a potential synthesis of this compound, a key step might involve the introduction of the ethoxymethyl group onto a piperidin-2-one precursor. Computational modeling could be used to compare different strategies for this functionalization, such as nucleophilic substitution or reductive amination pathways. The calculated energy profiles for these different routes would reveal which is more kinetically and thermodynamically favorable.

Advanced Analytical Characterization in Organic Synthesis of 4 Ethoxymethyl Piperidin 2 One

Spectroscopic Identification and Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of newly synthesized compounds. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition, bonding, and functional groups can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D experiments)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of an organic molecule in solution. It provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy would be used to identify the number of different types of protons, their electronic environments, and their proximity to other protons. For 4-(ethoxymethyl)piperidin-2-one, specific proton signals are anticipated. The presence of the ethoxy group would be confirmed by a triplet and a quartet. The protons on the piperidine (B6355638) ring would appear as a series of multiplets, and the proton on the nitrogen of the lactam would likely present as a broad singlet.

¹³C NMR Spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. Key expected signals would include those for the carbonyl carbon of the lactam, the two carbons of the ethoxy group, and the carbons of the piperidine ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on the analysis of similar structures and functional groups. Actual experimental values may vary.)

Atom Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
C=O-~175
NH~6.0-7.5 (broad s)-
CH₂ (piperidine, adjacent to NH)~3.2-3.4 (m)~42
CH₂ (piperidine, adjacent to C=O)~2.3-2.5 (m)~31
CH (piperidine, at position 4)~2.0-2.2 (m)~35
CH₂ (piperidine, at positions 3/5)~1.7-1.9 (m)~28
O-CH₂-CH₃~3.5 (q, J=7.0 Hz)~66
O-CH₂-C~3.4 (d, J=6.0 Hz)~74
O-CH₂-CH₃~1.2 (t, J=7.0 Hz)~15

Infrared (IR) Spectroscopy for Functional Group Presence

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands. A strong, sharp absorption band between 1650 and 1700 cm⁻¹ would indicate the presence of the amide carbonyl (C=O) group within the lactam ring. The N-H stretching vibration of the amide would appear as a broad band in the region of 3200-3400 cm⁻¹. The C-O-C stretching of the ether linkage would be observed as a strong band in the 1070-1150 cm⁻¹ region.

Table 2: Predicted Main IR Absorption Bands for this compound (Note: These are predicted values. Actual experimental values may vary.)

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Amide (Lactam)N-H stretch3200-3400Medium-Broad
AlkylC-H stretch2850-3000Medium-Strong
Amide (Lactam)C=O stretch1650-1700Strong
EtherC-O-C stretch1070-1150Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. For this compound (C₈H₁₅NO₂), the expected molecular weight is approximately 157.21 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition with high accuracy.

The fragmentation pattern in the mass spectrum would provide further structural confirmation. Common fragmentation pathways for piperidine derivatives often involve the cleavage of the ring or the loss of substituents. For this compound, characteristic fragments would likely result from the loss of the ethoxy group or the entire ethoxymethyl side chain.

Table 3: Predicted Mass Spectrometry Data for this compound (Note: These are predicted values based on the structure. Actual experimental values and relative intensities will depend on the ionization technique used.)

m/z Possible Fragment Interpretation
157[M]⁺Molecular Ion
128[M - C₂H₅]⁺Loss of the ethyl group
112[M - OC₂H₅]⁺Loss of the ethoxy group
98[M - CH₂OC₂H₅]⁺Loss of the ethoxymethyl group
84[Piperidine-2-one ring fragment]⁺Cleavage of the side chain

Chromatographic Purity Assessment and Isolation Techniques

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for assessing the purity of a sample. The choice between them depends on the volatility and thermal stability of the compound.

Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. bldpharm.comresearchgate.net For this compound, a GC analysis would involve injecting the sample into a heated port where it is vaporized and then separated on a capillary column. researchgate.netnih.gov The purity is determined by the percentage of the total peak area that corresponds to the main compound.

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are not volatile or are thermally labile. A reversed-phase HPLC method would likely be developed, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The purity is assessed by integrating the peak areas in the resulting chromatogram. This method is also scalable for the preparative isolation of the pure compound. nist.gov

Chiral Chromatography for Enantiomeric Purity (if applicable)

The 4-position of the piperidin-2-one ring in the target molecule is a stereocenter. Therefore, this compound can exist as a pair of enantiomers (R and S forms). If the synthesis is asymmetric or if a racemic mixture is resolved, it is crucial to determine the enantiomeric purity.

Chiral Chromatography , a specialized form of HPLC or GC, is the most common method for separating enantiomers. This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. nih.gov The use of cyclodextrin-based or polysaccharide-based chiral columns is common for such separations. nih.gov The result of a chiral chromatographic analysis is an enantiomeric excess (ee) value, which quantifies the purity of one enantiomer over the other. The development of such a method is essential to characterize the stereochemical outcome of the synthesis. synhet.com

X-ray Crystallography for Solid-State Structure Determination

The determination of the three-dimensional arrangement of atoms within a crystalline solid is a cornerstone of modern chemical analysis, providing unequivocal proof of a compound's structure and insights into its intermolecular interactions. X-ray crystallography stands as the definitive method for elucidating the solid-state structure of organic molecules. This technique involves irradiating a single crystal of a substance with X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams provide detailed information about the electron density distribution within the crystal, from which the precise positions of atoms can be determined.

For the compound this compound, a comprehensive search of scientific literature and crystallographic databases was conducted to obtain data regarding its solid-state structure as determined by X-ray crystallography. However, at present, there are no publicly available crystallographic data for this compound.

While the synthesis and properties of various piperidin-4-one derivatives have been subjects of research, leading to the determination of their crystal structures, specific crystallographic studies on this compound have not been reported. chemrevlett.com The analysis of related compounds, such as 2,6-bis(4-chlorophenyl)-1,3-dimethylpiperidin-4-one O-benzyloxime and 2,2-dichloro-1-(piperidin-1-yl)ethanone, has revealed that the piperidine ring typically adopts a chair conformation. researchgate.netresearchgate.net However, the specific influence of the ethoxymethyl substituent at the C4 position on the crystal packing and molecular geometry of this compound remains undetermined without experimental data.

Should X-ray quality crystals of this compound be successfully grown and analyzed in the future, the resulting data would be presented in a standardized format, as shown in the hypothetical table below. Such a table would typically include key crystallographic parameters that define the crystal lattice and the conditions under which the data were collected.

Hypothetical Crystallographic Data Table for this compound

ParameterValue
Empirical formulaC8H15NO2
Formula weight157.21
Crystal system[Data not available]
Space group[Data not available]
a (Å)[Data not available]
b (Å)[Data not available]
c (Å)[Data not available]
α (°)[Data not available]
β (°)[Data not available]
γ (°)[Data not available]
Volume (ų)[Data not available]
Z[Data not available]
Density (calculated) (g/cm³)[Data not available]
Absorption coefficient (mm⁻¹)[Data not available]
Crystal size (mm³)[Data not available]
Temperature (K)[Data not available]
Radiation (λ, Å)[Data not available]
θ range for data collection (°)[Data not available]
Reflections collected[Data not available]
Independent reflections[Data not available]
R_int[Data not available]
Final R indices [I>2σ(I)][Data not available]
R indices (all data)[Data not available]

The acquisition of such data would be invaluable for a complete understanding of the molecular and supramolecular chemistry of this compound.

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